molecular formula C30H38N2O7 B12032453 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12032453
M. Wt: 538.6 g/mol
InChI Key: BTIBIDJRYNUXIB-BYCLXTJYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it is primarily produced in research laboratories rather than on an industrial scale. The lack of detailed information on industrial production methods further emphasizes its use in early-stage research and development.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure, which includes multiple functional groups and a pyrrol-2-one ring. This complexity allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H38N2O7

Molecular Weight

538.6 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O7/c1-19(2)18-39-24-9-7-22(16-20(24)3)28(34)26-27(21-6-8-23(33)25(17-21)37-4)32(30(36)29(26)35)11-5-10-31-12-14-38-15-13-31/h6-9,16-17,19,27,33-34H,5,10-15,18H2,1-4H3/b28-26+

InChI Key

BTIBIDJRYNUXIB-BYCLXTJYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O)OCC(C)C

Origin of Product

United States

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